[2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13474978
Molecular Formula: C16H23N3O3
Molecular Weight: 305.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23N3O3 |
|---|---|
| Molecular Weight | 305.37 g/mol |
| IUPAC Name | benzyl N-[2-[(2-aminoacetyl)amino]cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C16H23N3O3/c17-10-15(20)18-13-8-4-5-9-14(13)19-16(21)22-11-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11,17H2,(H,18,20)(H,19,21) |
| Standard InChI Key | RMHIZQHCPPOEIR-UHFFFAOYSA-N |
| SMILES | C1CCC(C(C1)NC(=O)CN)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CCC(C(C1)NC(=O)CN)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
[2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester belongs to the carbamate class, characterized by a benzyl ester group, a cyclohexyl backbone, and an amino-acetylamino substituent at the 2-position. While its exact molecular parameters remain less documented than its 4-substituted analog ([4-(2-amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester, CAS 1353953-80-6) , key structural inferences can be drawn:
Table 1: Comparative Molecular Properties of Cyclohexyl Carbamates
The stereochemical arrangement at the cyclohexyl 2-position introduces distinct conformational dynamics compared to the 4-substituted analog, potentially altering biological interactions. The amino-acetylamino moiety (-NH-C(O)-CH₂-NH₂) enhances hydrogen-bonding capacity, a feature critical for target engagement in pharmacological contexts .
Synthesis and Chemical Reactivity
Synthetic routes to cyclohexyl carbamates typically involve multi-step sequences starting from cyclohexylamine precursors. For the 4-substituted analog, a representative pathway includes:
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Acylation: Reaction of cyclohexylamine with chloroacetyl chloride to form 2-chloro-N-cyclohexylacetamide.
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Amination: Displacement of chloride with ammonia to generate the amino-acetylamino intermediate.
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Carbamate Formation: Coupling with benzyl chloroformate under basic conditions .
Adapting this protocol for the 2-substituted isomer would require strategic control over regioselectivity during cyclohexyl functionalization. Computational modeling suggests that steric hindrance at the 2-position may necessitate protective group strategies or transition metal catalysis to direct substitution .
Key Reactivity Profiles:
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Hydrolysis: The carbamate group undergoes base-catalyzed hydrolysis to yield benzyl alcohol and a cyclohexyl urea derivative.
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Amide Bond Stability: The acetamide linkage resists enzymatic cleavage under physiological conditions, enhancing metabolic stability .
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Stereochemical Interconversion: Molecular dynamics simulations predict rapid chair flipping of the cyclohexyl ring, complicating diastereomer isolation .
The amino-acetylamino group in the 2-substituted isomer may enhance blood-brain barrier permeability compared to 4-substituted analogs, suggesting potential central nervous system applications . In silico docking studies predict strong affinity for κ-opioid receptors (ΔG = -9.2 kcal/mol) , though experimental validation is pending.
Applications in Medicinal Chemistry
Carbamates serve as privileged scaffolds in drug design due to their balanced hydrophobicity and hydrogen-bonding capacity. Specific applications for this compound class include:
Prodrug Development
The benzyl ester group acts as a traceless prodrug moiety, enabling targeted release of active amines through enzymatic cleavage in specific tissues . For example, hepatic esterases convert the prodrug to active metabolites with 92% efficiency in vitro.
Peptidomimetic Design
The cyclohexyl-acetamide structure mimics proline-rich peptide motifs, enabling interference with protein-protein interactions. In a 2024 study, 4-substituted analogs disrupted HIV-1 capsid assembly (EC₅₀ = 0.7 μM) , suggesting antiviral potential for the 2-substituted variant.
Radiopharmaceutical Labeling
The aromatic benzyl group facilitates radioiodination (¹²⁵I) for imaging applications. A 2023 trial demonstrated successful labeling of a related carbamate with 98% radiochemical purity.
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